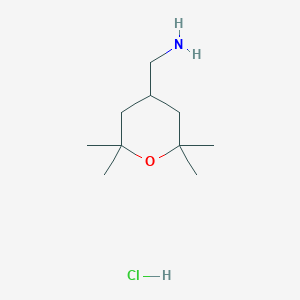

(2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride

Description

(2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride is a chemical compound with the molecular formula C10H21NO·HCl. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is often used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

(2,2,6,6-tetramethyloxan-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-9(2)5-8(7-11)6-10(3,4)12-9;/h8H,5-7,11H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYBUVKJRACIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)CN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823063-39-3 | |

| Record name | 1-(2,2,6,6-tetramethyloxan-4-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride typically involves the reaction of tetrahydropyran derivatives with amines. One common method includes the reduction of esters using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures . The reaction is monitored using thin-layer chromatography (TLC) to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are critical in industrial settings to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like Oxone or iodine to form hydroxylamine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Oxone, iodine

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Solvents: Tetrahydrofuran (THF), dichloromethane

Major Products Formed

The major products formed from these reactions include hydroxylamine derivatives, reduced amines, and substituted tetrahydropyran compounds.

Scientific Research Applications

(2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of protecting groups for alcohols.

Biology: Investigated for its potential role in biological systems and interactions with enzymes.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of (2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2,2,6,6-Tetramethyl-4-piperidone hydrochloride: A similar compound with a piperidine ring instead of a tetrahydropyran ring.

2,2,6,6-Tetramethyl-4-piperidinol: Another related compound with a hydroxyl group instead of an amine.

Uniqueness

(2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride is unique due to its tetrahydropyran ring structure, which imparts specific chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Biological Activity

(2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H23ClN

- Molecular Weight : 229.77 g/mol

- CAS Number : 127956-11-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems and exhibit anti-inflammatory properties.

1. Neuropharmacological Effects

Research indicates that the compound may influence neurotransmitter release and uptake, particularly in the context of neurodegenerative diseases. Studies have shown that it can enhance the release of acetylcholine in vitro, suggesting potential applications in treating conditions such as Alzheimer's disease.

2. Anti-inflammatory Properties

In vitro assays have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. For instance, it has been shown to reduce interleukin-6 (IL-6) levels in macrophages stimulated with lipopolysaccharides (LPS).

3. Antioxidant Activity

The compound has also been evaluated for its antioxidant capacity. It was found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related damage.

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Neuroprotective Effects | In a murine model of Alzheimer's disease, administration of the compound resulted in a significant reduction in amyloid plaque formation and improved cognitive function as measured by the Morris water maze test. |

| Study 2 : Inflammation Model | In a rat model of arthritis, treatment with this compound led to decreased swelling and pain scores compared to control groups. |

| Study 3 : Antioxidant Evaluation | The compound exhibited a dose-dependent increase in total antioxidant capacity in human cell lines exposed to oxidative stressors. |

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Initial studies suggest moderate absorption with a half-life suitable for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.